

Spectroscopic data of maleic anhydride (NMR, IR, Mass Spec) for structural elucidation

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Compound of Interest

Compound Name: Maleic anhydride

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An In-depth Technical Guide to the Spectroscopic Data of **Maleic Anhydride** for Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleic anhydride ($C_4H_2O_3$) is a cyclic dicarboxylic anhydride of significant industrial importance, primarily utilized in the production of unsaturated polyester resins, paints, and plastics.^[1] Its reactivity, stemming from the strained five-membered ring and the presence of a carbon-carbon double bond, makes it a versatile precursor in organic synthesis. Accurate structural confirmation is paramount for its application and for quality control. This guide provides a comprehensive overview of the spectroscopic data of **maleic anhydride**—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to serve as a detailed reference for its structural elucidation.

The structure of **maleic anhydride** is characterized by a plane of symmetry, which dictates the simplicity of its NMR spectra. The combination of olefinic and carbonyl groups gives rise to a distinct and readily interpretable spectroscopic fingerprint. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and uses visualizations to illustrate the logical workflow of spectroscopic analysis and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **maleic anhydride**, both ^1H and ^{13}C NMR provide definitive evidence for its symmetric structure.

Experimental Protocols

^1H and ^{13}C NMR Spectroscopy A sample of **maleic anhydride** (approximately 10-50 mg for ^1H , 50-200 mg for ^{13}C) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$), within a standard 5 mm NMR tube.^{[2][3]} The use of deuterated solvents prevents interference from solvent protons in the ^1H spectrum.^[2] Spectra are typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).^[3] For quantitative ^{13}C NMR, a longer relaxation delay (d1) is employed to ensure accurate integration of the signals.^[4]

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Maleic Anhydride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10 (in CDCl_3)	Singlet (s)	2H	Olefinic Protons (HC=CH)

(Data sourced from ChemicalBook and other academic sources)^{[5][6]}

Table 2: ^{13}C NMR Spectroscopic Data for **Maleic Anhydride**

Chemical Shift (δ) ppm	Assignment
~165.5 (in CDCl_3)	Carbonyl Carbons (C=O)
~137.5 (in CDCl_3)	Olefinic Carbons (C=C)

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The provided data is representative.)^[7]

Structural Elucidation from NMR Data

The ^1H NMR spectrum of **maleic anhydride** is remarkably simple, displaying a single sharp peak.^[2] This is due to the molecular symmetry, which renders the two olefinic protons chemically and magnetically equivalent. The downfield chemical shift (~ 7.10 ppm) is characteristic of protons attached to a carbon-carbon double bond that is conjugated with electron-withdrawing carbonyl groups.

Similarly, the ^{13}C NMR spectrum shows only two signals, confirming the presence of two distinct carbon environments.^[7] The signal at approximately 165.5 ppm is typical for carbonyl carbons in an anhydride, while the signal around 137.5 ppm corresponds to the sp^2 -hybridized olefinic carbons.^[7] The simplicity of both spectra is conclusive evidence for the symmetrical nature of the **maleic anhydride** molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum of solid **maleic anhydride** can be obtained by preparing a potassium bromide (KBr) pellet or a Nujol mull.^[8] For the KBr method, a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk. For the Nujol mull technique, the sample is ground with a few drops of Nujol (mineral oil), and the resulting paste is spread between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.^[9]

Data Presentation

Table 3: IR Absorption Bands for **Maleic Anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1857 - 1853	Medium	Symmetric C=O Stretch (Anhydride)
1790 - 1780	Strong	Asymmetric C=O Stretch (Anhydride)
~1631	Variable	C=C Stretch
~1060	Strong	C-O-C Stretch (Ring)
~894	Strong	C-C Stretch
~697	Strong	=C-H Out-of-Plane Wagging

(Data compiled from multiple sources)[9][10][11][12]

Structural Elucidation from IR Data

The IR spectrum of **maleic anhydride** provides a clear fingerprint of its functional groups. The most characteristic feature is the pair of strong absorption bands for the carbonyl groups. Cyclic anhydrides exhibit two C=O stretching bands due to symmetric and asymmetric vibrations.[10] For **maleic anhydride**, these appear at approximately 1853 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).[10] The higher frequency of these bands compared to open-chain anhydrides is characteristic of a five-membered ring system. The presence of a C=C bond is confirmed by a peak around 1631 cm⁻¹. [12] Additionally, a strong band around 1060 cm⁻¹ is indicative of the C-O-C stretching within the anhydride ring.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and elemental composition.

Experimental Protocol

For Electron Ionization (EI) Mass Spectrometry, the **maleic anhydride** sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process creates a positively charged molecular ion (M⁺) and various fragment ions.

These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of these ions against their m/z values.

Data Presentation

Table 4: Key Mass Spectrometry Fragments for **Maleic Anhydride** (EI)

m/z	Proposed Fragment Ion	Identity
98	$[C_4H_2O_3]^+$	Molecular Ion (M^+)
70	$[C_3H_2O_2]^+$	$[M - CO]^+$
54	$[C_3H_2O]^+$	$[M - CO_2]^+$
26	$[C_2H_2]^+$	Acetylene Cation

(Data sourced from the NIST WebBook)[[13](#)]

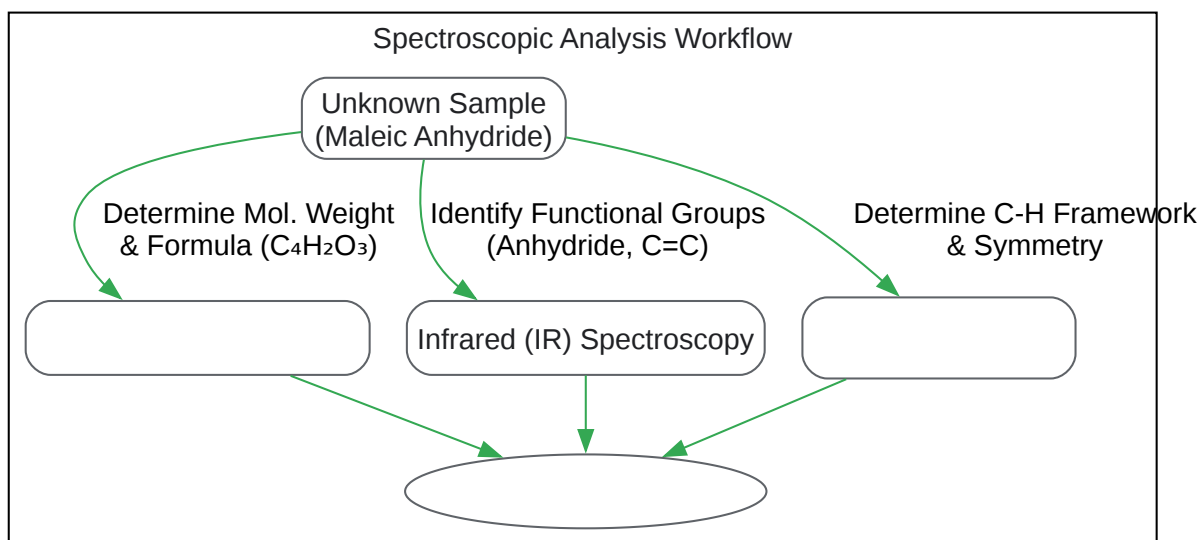
Structural Elucidation from MS Data

The mass spectrum of **maleic anhydride** shows a distinct molecular ion peak (M^+) at an m/z of 98, which corresponds to its molecular weight (98.06 g/mol). [[13](#)][[14](#)] This peak confirms the molecular formula $C_4H_2O_3$. The fragmentation pattern is consistent with the cyclic anhydride structure. Key fragmentation pathways include the loss of carbon monoxide (CO) to give a fragment at m/z 70, and the loss of carbon dioxide (CO_2) to produce a fragment at m/z 54. [[13](#)] The presence of a peak at m/z 26 is attributed to the formation of the stable acetylene cation.

Visualization of Spectroscopic Workflow and Fragmentation

Workflow for Structural Elucidation

The following diagram illustrates the logical process of using multiple spectroscopic techniques to determine the structure of an unknown compound, as applied to **maleic anhydride**.

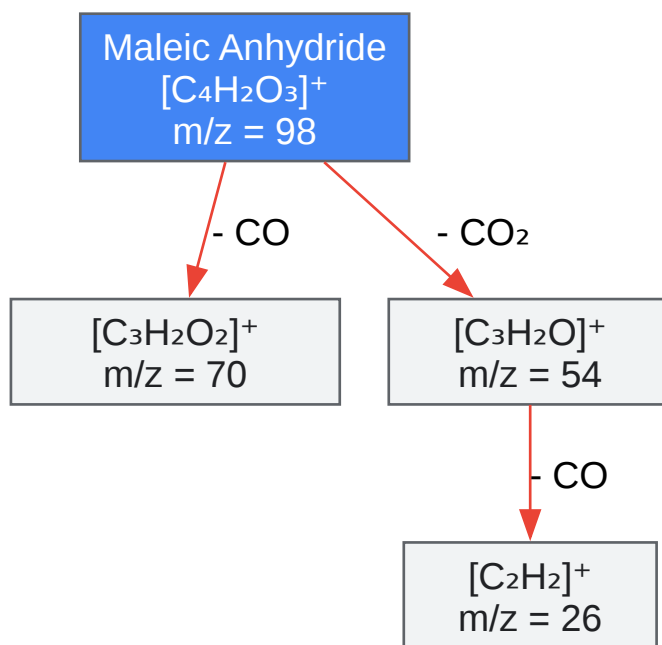


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Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

Mass Spectrometry Fragmentation Pathway

This diagram visualizes the primary fragmentation patterns of **maleic anhydride** observed in electron ionization mass spectrometry.



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